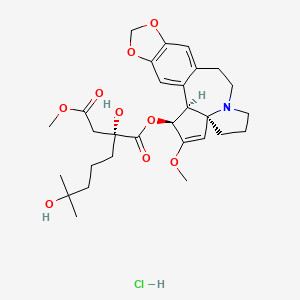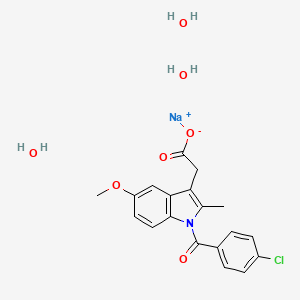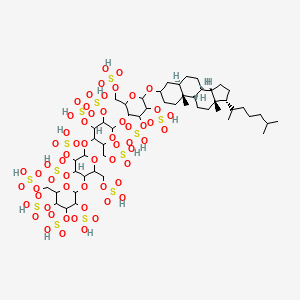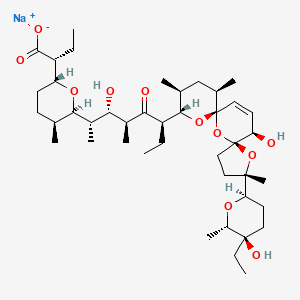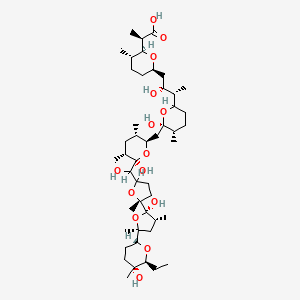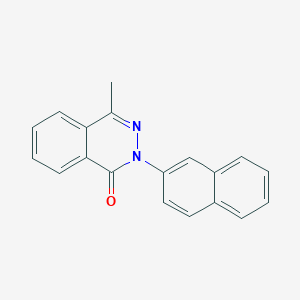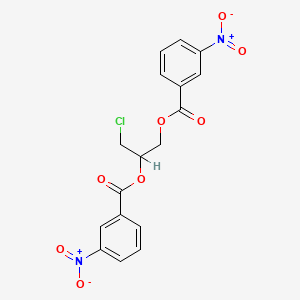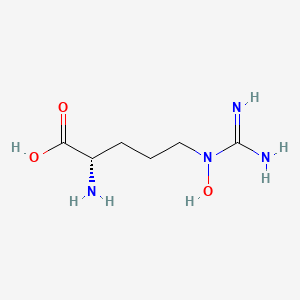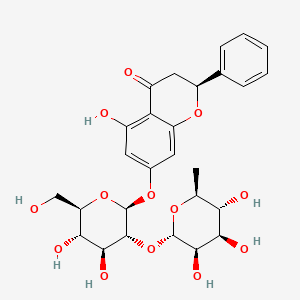
Pinocembrin 7-rhamnosylglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinocembrin 7-rhamnosylglucoside is a natural flavanone found abundantly in diverse flora across various plant families and honey . It has demonstrated potent pharmacological properties in in vitro and in vivo models .
Synthesis Analysis
Pinocembrin can be obtained by biosynthesis . The efficiency of biosynthesis can be improved by a metabolic engineering strategy and a two-phase pH fermentation strategy . Researchers have established genetically engineered E. coli to synthesize pinocembrin from glucose .Chemical Reactions Analysis
Pinocembrin poses an interest for its remarkable pharmacological activities, such as neuroprotection, anti-oxidation, and anti-inflammation . L-Phenylalanine, as a precursor compound, produces cinnamic acid under the action of phenylalanine ammonia lyase, which generates cinnamoyl-CoA under the action of CoA ligase, and adds malonyl-CoA to the reaction system to form pinocembrin chalcone under the action of chalcone synthase .Applications De Recherche Scientifique
Neuroprotective Effects
Pinocembrin demonstrates significant neuroprotective effects, particularly in relation to cerebral ischemia-reperfusion injury. Studies indicate that it can ameliorate damage induced by ischemia-reperfusion through suppressing oxidative stress, inflammatory markers, and apoptosis, as well as mitigating neurotransmitter activity changes and normalizing infarct size (Saad et al., 2015), (Zhao et al., 2014), (Shi et al., 2011).
Vascular and Cardiovascular Applications
Pinocembrin has been found to inhibit angiotensin II-induced vasoconstriction in rat aorta, suggesting potential applications in treating hypertension and cardiovascular diseases. This effect is linked to the suppression of the increase in intracellular calcium and extracellular signal-regulated kinase (ERK1/2) activation (Li et al., 2013).
Anti-Inflammatory and Immunomodulatory Properties
Studies show that pinocembrin exerts anti-inflammatory effects, evidenced by its ability to regulate the production of inflammatory cytokines and inhibit key inflammatory pathways in various models, including lung injury and allergic reactions (Soromou et al., 2012), (Gu et al., 2017).
Potential in Treating Neurodegenerative Diseases
Research suggests that pinocembrin could have therapeutic applications in neurodegenerative diseases like Alzheimer’s. It protects against beta-amyloid-induced toxicity in neurons and has been shown to inhibit key processes involved in neuronal degeneration (Liu et al., 2012).
Anti-Cancer Potential
Pinocembrin has exhibited potential anti-cancer properties, as seen in studies where it induced apoptosis and suppressed autophagy in melanoma cells. These findings suggest its application potential for melanoma therapy and possibly other cancers (Zheng et al., 2018).
Effects on Xenobiotic-Metabolizing Enzymes
Research indicates that pinocembrin affects certain xenobiotic-metabolizing enzymes, which could have implications in pharmacology and toxicology. For example, it increased heme oxygenase activity without significantly affecting other phase II enzymes or cytochrome P450 enzymes (Punvittayagul et al., 2011).
Pharmacokinetics and Biosynthesis
Advances in understanding the biosynthesis, pharmacology, and pharmacokinetics of pinocembrin shed light on its effects on diseases and potential therapeutic applications. Studies highlight its rapid absorption and ability to cross the blood-brain barrier, key factors in its efficacy in treating cerebral ischemia and other neurological conditions (Shen et al., 2019).
Safety And Hazards
Orientations Futures
Pinocembrin is a promising phytochemical in functional food ingredient development and drug discovery in health care applications . It has been approved by China Food and Drug Administration (CFDA) as a new treatment drug for ischemic stroke and is currently in progress in phase II clinical trials . Future studies should focus on the cellular and molecular targets of pinocembrin and explore other possible applications for CNS diseases .
Propriétés
Numéro CAS |
13241-31-1 |
|---|---|
Nom du produit |
Pinocembrin 7-rhamnosylglucoside |
Formule moléculaire |
C27H32O13 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-8,11,16,18,20-29,31-35H,9-10H2,1H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
Clé InChI |
UVPBNPUZWAOBQX-AFUJZTQMSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



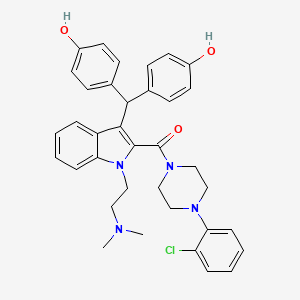
![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
